molecular formula C17H17ClN4O2S B2757014 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 378203-12-4

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2757014
CAS RN: 378203-12-4
M. Wt: 376.86
InChI Key: HMQFTMSDQJDGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class. It has been extensively studied for its potential applications in various fields of scientific research, including drug development, biochemistry, and molecular biology.

Mechanism Of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione involves the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of various viruses. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for research. However, it may have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione. These include:
1. Further investigation of its potential applications in drug development, particularly for the treatment of cancer and viral infections.
2. Exploration of its mechanisms of action, including its interactions with various enzymes and proteins.
3. Development of more efficient synthesis methods and purification techniques.
4. Investigation of its potential applications in other fields of scientific research, such as biochemistry and molecular biology.
5. Investigation of its potential side effects and toxicity in vivo.
6. Development of novel derivatives and analogs with improved properties and efficacy.
7. Investigation of its potential applications in combination therapies with other drugs or compounds.

Synthesis Methods

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 2-chlorobenzylamine with 3-methyl-8-(2-methylallylthio)purine-2,6(1H,3H)-dione in the presence of a base, followed by purification and isolation of the desired compound.

Scientific Research Applications

The compound has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-10(2)9-25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)8-11-6-4-5-7-12(11)18/h4-7H,1,8-9H2,2-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFTMSDQJDGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

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